molecular formula C22H19N3O2S B254312 3-amino-N-(4-methoxyphenyl)-6-methyl-4-phenylthieno[2,3-b]pyridine-2-carboxamide

3-amino-N-(4-methoxyphenyl)-6-methyl-4-phenylthieno[2,3-b]pyridine-2-carboxamide

Cat. No. B254312
M. Wt: 389.5 g/mol
InChI Key: WFLBPDJSCGUXEI-UHFFFAOYSA-N
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Description

3-amino-N-(4-methoxyphenyl)-6-methyl-4-phenylthieno[2,3-b]pyridine-2-carboxamide, also known as TAK-659, is a small molecule inhibitor that targets the Bruton's tyrosine kinase (BTK) pathway. BTK is a key mediator of B-cell receptor signaling and plays a crucial role in the development and survival of B-cells. TAK-659 has shown promising results in preclinical studies and is currently being evaluated in clinical trials for the treatment of various B-cell malignancies.

Mechanism of Action

3-amino-N-(4-methoxyphenyl)-6-methyl-4-phenylthieno[2,3-b]pyridine-2-carboxamide works by selectively inhibiting the activity of BTK, a key mediator of B-cell receptor signaling. BTK is involved in the activation of downstream signaling pathways that promote the proliferation and survival of B-cells. By inhibiting BTK, 3-amino-N-(4-methoxyphenyl)-6-methyl-4-phenylthieno[2,3-b]pyridine-2-carboxamide blocks the activation of these pathways, leading to the induction of apoptosis and inhibition of tumor growth.
Biochemical and Physiological Effects:
3-amino-N-(4-methoxyphenyl)-6-methyl-4-phenylthieno[2,3-b]pyridine-2-carboxamide has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. In preclinical studies, 3-amino-N-(4-methoxyphenyl)-6-methyl-4-phenylthieno[2,3-b]pyridine-2-carboxamide has been well-tolerated and has not shown any significant toxicity or adverse effects.

Advantages and Limitations for Lab Experiments

One of the main advantages of 3-amino-N-(4-methoxyphenyl)-6-methyl-4-phenylthieno[2,3-b]pyridine-2-carboxamide is its selectivity for BTK, which reduces the risk of off-target effects. 3-amino-N-(4-methoxyphenyl)-6-methyl-4-phenylthieno[2,3-b]pyridine-2-carboxamide also has a favorable pharmacokinetic profile, which makes it a promising candidate for clinical development. However, one limitation of 3-amino-N-(4-methoxyphenyl)-6-methyl-4-phenylthieno[2,3-b]pyridine-2-carboxamide is its specificity for B-cell malignancies, which may limit its utility in other types of cancer.

Future Directions

There are several potential future directions for the development of 3-amino-N-(4-methoxyphenyl)-6-methyl-4-phenylthieno[2,3-b]pyridine-2-carboxamide. One area of interest is the combination of 3-amino-N-(4-methoxyphenyl)-6-methyl-4-phenylthieno[2,3-b]pyridine-2-carboxamide with other targeted therapies, such as inhibitors of the PI3K/AKT/mTOR pathway. Another potential direction is the evaluation of 3-amino-N-(4-methoxyphenyl)-6-methyl-4-phenylthieno[2,3-b]pyridine-2-carboxamide in combination with immunotherapies, such as checkpoint inhibitors. Additionally, further studies are needed to determine the optimal dosing and treatment schedule for 3-amino-N-(4-methoxyphenyl)-6-methyl-4-phenylthieno[2,3-b]pyridine-2-carboxamide in clinical trials.

Synthesis Methods

The synthesis of 3-amino-N-(4-methoxyphenyl)-6-methyl-4-phenylthieno[2,3-b]pyridine-2-carboxamide involves a multi-step process that includes the condensation of 3-aminothiophene-2-carboxamide with 4-methoxyphenylacetic acid, followed by the addition of methyl and phenyl groups to the thiophene ring. The final step involves the introduction of a pyridine ring to the molecule, resulting in the formation of 3-amino-N-(4-methoxyphenyl)-6-methyl-4-phenylthieno[2,3-b]pyridine-2-carboxamide.

Scientific Research Applications

3-amino-N-(4-methoxyphenyl)-6-methyl-4-phenylthieno[2,3-b]pyridine-2-carboxamide has been extensively studied in preclinical models of B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). In these studies, 3-amino-N-(4-methoxyphenyl)-6-methyl-4-phenylthieno[2,3-b]pyridine-2-carboxamide has demonstrated potent antitumor activity and has been shown to induce apoptosis and inhibit B-cell receptor signaling.

properties

Product Name

3-amino-N-(4-methoxyphenyl)-6-methyl-4-phenylthieno[2,3-b]pyridine-2-carboxamide

Molecular Formula

C22H19N3O2S

Molecular Weight

389.5 g/mol

IUPAC Name

3-amino-N-(4-methoxyphenyl)-6-methyl-4-phenylthieno[2,3-b]pyridine-2-carboxamide

InChI

InChI=1S/C22H19N3O2S/c1-13-12-17(14-6-4-3-5-7-14)18-19(23)20(28-22(18)24-13)21(26)25-15-8-10-16(27-2)11-9-15/h3-12H,23H2,1-2H3,(H,25,26)

InChI Key

WFLBPDJSCGUXEI-UHFFFAOYSA-N

SMILES

CC1=NC2=C(C(=C1)C3=CC=CC=C3)C(=C(S2)C(=O)NC4=CC=C(C=C4)OC)N

Canonical SMILES

CC1=CC(=C2C(=C(SC2=N1)C(=O)NC3=CC=C(C=C3)OC)N)C4=CC=CC=C4

Origin of Product

United States

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